molecular formula C8H9ClMg B1591180 3-Methylbenzylmagnesium chloride CAS No. 29875-06-7

3-Methylbenzylmagnesium chloride

Cat. No.: B1591180
CAS No.: 29875-06-7
M. Wt: 164.91 g/mol
InChI Key: MPIXEEVXDGICED-UHFFFAOYSA-M
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Description

3-Methylbenzylmagnesium chloride is an organometallic compound with the molecular formula C8H9ClMg . It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .

Mechanism of Action

Preparation Methods

3-Methylbenzylmagnesium chloride can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-methylbenzyl chloride with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent .

Synthetic Route::
  • Dissolve magnesium turnings in anhydrous THF.
  • Add 3-methylbenzyl chloride dropwise to the magnesium suspension while stirring.
  • Heat the reaction mixture to facilitate the formation of this compound.
  • The resulting solution is then filtered to remove any unreacted magnesium and other impurities.

Chemical Reactions Analysis

3-Methylbenzylmagnesium chloride undergoes various types of chemical reactions, including:

1. Nucleophilic Addition::
  • Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
  • Common reagents: Aldehydes, ketones, esters.
  • Major products: Secondary or tertiary alcohols.
2. Substitution Reactions::
  • Can participate in substitution reactions with halides.
  • Common reagents: Alkyl halides, aryl halides.
  • Major products: Substituted benzyl derivatives.
3. Coupling Reactions::
  • Used in coupling reactions to form carbon-carbon bonds.
  • Common reagents: Various organic halides.
  • Major products: Coupled organic compounds.

Scientific Research Applications

3-Methylbenzylmagnesium chloride has a wide range of applications in scientific research, including:

1. Organic Synthesis::
  • Used as a key reagent in the synthesis of complex organic molecules.
  • Facilitates the formation of carbon-carbon bonds, which is crucial in the construction of various organic frameworks.
2. Pharmaceutical Research::
  • Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
  • Helps in the development of new drugs and therapeutic agents.
3. Material Science::
  • Utilized in the preparation of advanced materials, including polymers and nanomaterials.
  • Contributes to the development of new materials with unique properties.

Comparison with Similar Compounds

3-Methylbenzylmagnesium chloride can be compared with other similar Grignard reagents, such as:

1. 4-Methylbenzylmagnesium chloride::
  • Similar structure but with the methyl group at the para position.
  • Used in similar types of reactions but may exhibit different reactivity due to the position of the substituent.
2. 3-Methoxybenzylmagnesium chloride::
  • Contains a methoxy group instead of a methyl group.
  • Used in the synthesis of different organic compounds, offering different reactivity and selectivity.
3. 3,5-Dimethoxybenzylmagnesium chloride::

Properties

IUPAC Name

magnesium;1-methanidyl-3-methylbenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.ClH.Mg/c1-7-4-3-5-8(2)6-7;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIXEEVXDGICED-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)[CH2-].[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564828
Record name Magnesium chloride (3-methylphenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29875-06-7
Record name Magnesium chloride (3-methylphenyl)methanide (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbenzylmagnesium chloride
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3-Methylbenzylmagnesium chloride
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3-Methylbenzylmagnesium chloride
Reactant of Route 4
3-Methylbenzylmagnesium chloride
Reactant of Route 5
3-Methylbenzylmagnesium chloride
Reactant of Route 6
3-Methylbenzylmagnesium chloride

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